Kynoxazine is a fluorescent compound identified as a product of the spontaneous reaction between 3-hydroxykynurenine (3OHKyn) and erythrulose in the human lens []. It belongs to the benzoxazine class of compounds, specifically a 2H-benzo[b][1,4]oxazin-3(4H)-one derivative. It is significant in the context of aging and age-related diseases, particularly those affecting the lens of the eye, due to its potential role in protein modification and cross-linking [].
2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound characterized by a fused pyridine and oxazine ring structure. Its molecular formula is and it has a molecular weight of 150.13 g/mol. This compound is of significant interest in both organic chemistry and medicinal research due to its potential biological activities, particularly in antimicrobial and anticancer domains .
This compound is classified under heterocyclic compounds, specifically within the category of oxazines. It has several synonyms including 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one and compound PDK0115. It has been submitted for evaluation by the National Cancer Institute, indicating its relevance in pharmaceutical research .
The synthesis of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be achieved through multiple synthetic routes:
The synthesis typically requires careful control of reaction conditions including temperature, pressure, and the concentration of reactants to maximize yield and purity. Industrial methods often utilize continuous flow reactors and advanced catalytic systems to enhance efficiency.
The molecular structure of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one features a pyridine ring fused to an oxazine moiety. The hydroxyl group at the 2-position contributes to its reactivity and potential biological activity.
This compound can undergo several types of chemical reactions:
The mechanism of action for 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group and the oxazine ring facilitate binding to these targets, modulating their activity. This compound has been identified as a nonsteroidal mineralocorticoid antagonist, which suggests it may inhibit mineralocorticoid receptor activity, affecting electrolyte balance in biological systems .
The compound exhibits properties typical of heterocycles with potential reactivity at the hydroxyl group. It is classified as an irritant according to GHS standards, indicating precautions should be taken during handling .
The applications of 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one span various fields:
The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is constructed through a convergent ring-closing strategy. The primary route involves the condensation of 2-amino-3-hydroxypyridine with α-halo carbonyl compounds. Specifically, chloroacetyl chloride reacts with 2-amino-3-hydroxypyridine under mild basic conditions (sodium hydrogen carbonate) to form the critical oxazinone ring via nucleophilic displacement and subsequent intramolecular cyclization. This reaction proceeds through the pyridinic nitrogen attacking the carbonyl carbon of chloroacetyl chloride, followed by the phenolic oxygen displacing chloride to form the bicyclic system [1] [7]. The reaction typically occurs in aprotic solvents (e.g., dichloromethane) at 0–25°C, yielding the unsubstituted 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one core (CAS 20348-09-8) as a key intermediate [7]. This intermediate, with a molecular weight of 150.13 (C₇H₆N₂O₂), serves as the foundational structure for further functionalization at the N4 position [7].
Table 1: Key Intermediates for Pyrido-Oxazinone Synthesis
Intermediate CAS | Molecular Formula | Molecular Weight | Structural Role |
---|---|---|---|
20348-09-8 | C₇H₆N₂O₂ | 150.13 | Unsubstituted oxazinone core |
191097-21-9 | C₉H₁₀N₂O₃ | 194.19 | Hydroxyethyl-functionalized |
The 2-(2-hydroxyethyl) sidechain is installed through N-alkylation of the oxazinone core’s lactam nitrogen. The unsubstituted oxazinone (CAS 20348-09-8) undergoes regioselective alkylation using 2-bromoethanol or ethylene carbonate under basic conditions. Potassium carbonate in dimethylformamide (DMF) at 60–80°C facilitates the nucleophilic substitution, where the oxazinone’s nucleophilic nitrogen attacks the electrophilic carbon of the bromoethyl moiety [2]. Alternative methods employ ethylene oxide under pressure, though this requires specialized equipment. The product, 2-(2-hydroxyethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 191097-21-9), is characterized by its molecular formula C₉H₁₀N₂O₃ (MW: 194.19) and SMILES string "O=C1NC2=NC=CC=C2OC1CCO" [2]. Purification involves recrystallization from ethanol/water mixtures, yielding the compound as a stable solid stored at 2–8°C under inert conditions [2] [8].
While classical methods for oxazinone formation rely on stoichiometric bases, palladium-catalyzed approaches enhance efficiency for complex derivatives. Suzuki-Miyaura cross-coupling enables the introduction of aryl groups at the pyridine C7 position before ring closure. For example, 7-ethynyl derivatives (e.g., CAS 1824123-04-7) are synthesized using Pd(PPh₃)₄ and copper(I) iodide in triethylamine, achieving >90% conversion under Sonogashira conditions [4]. This method tolerates electrophilic functional groups incompatible with classical condensation. Additionally, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs triazole-linked variants of the hydroxyethyl sidechain, though this remains exploratory for the exact 2-(2-hydroxyethyl) target [4].
Solvent polarity critically governs cyclization regioselectivity. Polar aprotic solvents (DMF, DMSO) favor exo-cyclization to form the pyrido-oxazinone core, while protic solvents (ethanol, water) promote hydrolytic byproducts. In DMF, sodium hydrogen carbonate yields 85–90% oxazinone, whereas ethanol reduces yields to 50–60% due to competing esterification [1] [7]. Temperature modulation in dichloromethane (0°C → 25°C) suppresses diacylation byproducts by stepwise addition of chloroacetyl chloride. Recent optimizations use acetonitrile with catalytic potassium iodide, enhancing halogen displacement kinetics and achieving 95% conversion at 50°C [5].
Table 2: Solvent Optimization for Oxazinone Cyclization
Solvent System | Base | Temperature (°C) | Yield (%) | Byproducts |
---|---|---|---|---|
Dimethylformamide | K₂CO₃ | 80 | 92 | <5% O-alkylated |
Dichloromethane | NaHCO₃ | 0→25 | 88 | 10% diacylated |
Acetonitrile (with KI) | K₂CO₃ | 50 | 95 | Negligible |
Ethanol | NaHCO₃ | 25 | 55 | 30% ethyl ester |
Mechanochemical methods eliminate solvent waste in intermediate steps. Ball-milling 2-amino-3-hydroxypyridine with chloroacetic acid and sodium carbonate (1:1.2:1.5 molar ratio) at 30 Hz for 2 hours directly generates the unsubstituted oxazinone core in 82% yield [5]. Subsequent hydroxyethylation uses solid-liquid phase-transfer catalysis: tetrabutylammonium bromide (5 mol%) and ethylene carbonate are milled with the oxazinone, achieving 85% yield without solvent extraction. This approach reduces energy consumption by 70% compared to reflux methods and avoids halogenated solvents [5].
Although the target compound is non-chiral, enantioselective synthesis of related pyrido-oxazines employs lipase-catalyzed resolutions. Candida antarctica lipase B (CAL-B) resolves racemic 2-(1-hydroxyethyl) precursors via transesterification in vinyl acetate, yielding enantiopure (>98% ee) intermediates at 40°C. While not directly applied to the 2-(2-hydroxyethyl) variant, this method demonstrates feasibility for chiral analogs. Immobilized enzymes on silica enable catalyst reuse for five cycles without activity loss, aligning with green chemistry principles [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4